molecular formula C7H20N2O4S B11927122 2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate

2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate

Cat. No.: B11927122
M. Wt: 228.31 g/mol
InChI Key: LOZAINMSVOPGMO-UHFFFAOYSA-M
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Description

2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate is a chemical compound with the molecular formula C₇H₂₀N₂O₄S It is known for its unique structure, which includes a quaternary ammonium group and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate typically involves the reaction of trimethylamine with ethylene oxide to form 2-Hydroxy-N,N,N-trimethylethanaminium. This intermediate is then reacted with 2-Aminoethanesulfonic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding. The quaternary ammonium group can interact with negatively charged sites, while the sulfonate group can form hydrogen bonds with various functional groups. These interactions can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N,N,N-trimethylethanaminium 2-[4-(4-chlorobenzoyl)phenoxy]-2-(2H)methyl(2H)propanoate
  • 2-Hydroxy-N,N,N-trimethylethanaminium nitrate

Uniqueness

2-Hydroxy-N,N,N-trimethylethanaminium 2-Aminoethanesulfonate is unique due to its combination of a quaternary ammonium group and a sulfonate group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications compared to similar compounds .

Properties

Molecular Formula

C7H20N2O4S

Molecular Weight

228.31 g/mol

IUPAC Name

2-aminoethanesulfonate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C5H14NO.C2H7NO3S/c1-6(2,3)4-5-7;3-1-2-7(4,5)6/h7H,4-5H2,1-3H3;1-3H2,(H,4,5,6)/q+1;/p-1

InChI Key

LOZAINMSVOPGMO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCO.C(CS(=O)(=O)[O-])N

Origin of Product

United States

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